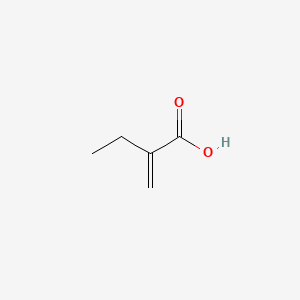

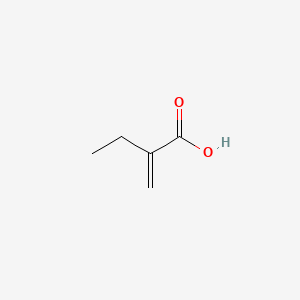

2-Ethylacrylic acid

Description

2-Ethyl acrylic acid, also known as 2-ethylpropenoic acid or 2-ethyl-2-propenoate, belongs to the class of organic compounds known as branched fatty acids. These are fatty acids containing a branched chain. 2-Ethyl acrylic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Ethyl acrylic acid has been primarily detected in urine. Within the cell, 2-ethyl acrylic acid is primarily located in the cytoplasm and adiposome. In humans, 2-ethyl acrylic acid is involved in the retinol metabolism pathway.

Structure

3D Structure

Properties

IUPAC Name |

2-methylidenebutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROUWQQRXUBECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62607-09-4 | |

| Record name | Poly(2-ethylacrylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62607-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10189411 | |

| Record name | 2-Ethylpropenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Ethylacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3586-58-1 | |

| Record name | Ethacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylpropenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylpropenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethylacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to 2-Ethylacrylic Acid: Properties, Synthesis, and Applications in Advanced Material Science and Drug Delivery

Abstract: 2-Ethylacrylic acid (2-EAA) is an α,β-unsaturated monocarboxylic acid that serves as a critical monomer in the synthesis of advanced functional polymers. With a molecular weight of 100.12 g/mol , its unique chemical structure facilitates the creation of polymers with stimuli-responsive properties, making it a compound of significant interest for researchers in materials science and drug development.[1] This guide provides an in-depth examination of 2-EAA, covering its core physicochemical properties, a detailed and validated synthesis protocol, comprehensive analytical characterization methods, and its pivotal applications, particularly in the design of pH-sensitive systems for targeted drug delivery.

Core Physicochemical and Safety Data

A foundational understanding of a compound's properties is paramount for its effective and safe application in a research setting. This compound is a corrosive liquid that requires careful handling.[1] Commercial preparations are often stabilized with an inhibitor, such as butylated hydroxytoluene (BHT), to prevent spontaneous polymerization.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 100.12 g/mol | [1][2][3] |

| Molecular Formula | C₅H₈O₂ | [1][3] |

| IUPAC Name | 2-Methylidenebutanoic acid | [1] |

| Synonyms | 2-Ethylpropenoic acid, Ethacrylic acid | [1] |

| CAS Number | 3586-58-1 | [2] |

| Density | 0.986 g/mL at 25 °C | [2][3] |

| Boiling Point | 176 °C | [2][3] |

| Melting Point | -16 °C | [2][3] |

| Refractive Index (n20/D) | 1.437 | [2] |

| Flash Point | 83.3 °C (181.9 °F) - closed cup |

Safety Profile: this compound is classified as a corrosive substance that causes severe skin burns and eye damage (H314).[1][4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[5] All manipulations should be performed in a well-ventilated chemical fume hood.[5]

Validated Synthesis of this compound via Catalytic Oxidation

A reliable and scalable synthesis is crucial for research and development. This compound can be robustly synthesized through the selective oxidation of 2-ethylacrolein. This method leverages hydrogen peroxide as a clean oxidant and selenium dioxide as an efficient catalyst to convert the aldehyde functional group to a carboxylic acid while preserving the valuable α,β-unsaturation.[6]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methodologies for the selective oxidation of α,β-unsaturated aldehydes.[6]

Materials:

-

2-Ethylacrolein (8.41 g, 100 mmol)

-

Selenium dioxide (0.55 g, 5 mmol, 5 mol%)

-

Hydrogen peroxide (90% w/w, 4.17 mL, 150 mmol)

-

tert-Butanol (100 mL)

-

Saturated aqueous sodium bisulfite solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Causality and Procedural Rationale:

-

Catalyst Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve selenium dioxide in tert-butanol. Rationale: tert-Butanol is used as a solvent that is relatively resistant to oxidation under these conditions.

-

Reactant Addition: To this solution, add 2-ethylacrolein.[6]

-

Controlled Oxidation: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add the 90% hydrogen peroxide dropwise over 30 minutes. It is critical to maintain the internal temperature below 20 °C. Rationale: The oxidation of aldehydes by hydrogen peroxide is an exothermic process. Slow, cooled addition prevents runaway reactions and minimizes the formation of byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bisulfite until a negative test with peroxide test strips is obtained. Rationale: Sodium bisulfite safely reduces and neutralizes any remaining hydrogen peroxide, which is a strong oxidizer and can pose a hazard during subsequent solvent evaporation steps.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[6] Combine the organic layers. Rationale: this compound has higher solubility in organic solvents like diethyl ether than in the aqueous phase, allowing for its efficient separation from inorganic salts and other water-soluble components.

-

Washing and Drying: Wash the combined organic layers with brine (50 mL) and dry over anhydrous magnesium sulfate.[6] Rationale: The brine wash removes residual water from the organic phase. Anhydrous magnesium sulfate is a drying agent that removes the last traces of water to yield a clean organic solution.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by distillation if required.

Spectroscopic and Analytical Characterization

To validate the successful synthesis and confirm the identity and purity of this compound, a combination of spectroscopic techniques is employed. The expected spectral features are derived from the molecule's distinct functional groups: a carboxylic acid, an ethyl group, and a disubstituted alkene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals: two distinct singlets (or narrow doublets) in the vinyl region (~5.5-6.5 ppm) for the two non-equivalent protons of the C=CH₂ group; a quartet at ~2.2-2.5 ppm for the methylene (-CH₂) protons of the ethyl group, split by the adjacent methyl protons; a triplet at ~1.0-1.2 ppm for the terminal methyl (-CH₃) protons; and a very broad singlet at high chemical shift (>10 ppm) for the acidic proton of the carboxylic acid.[7]

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals: one for the carbonyl carbon (~170-175 ppm), two for the sp² carbons of the double bond (~125-145 ppm), and two for the sp³ carbons of the ethyl group (~12 ppm and ~25 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups present.[8] Key absorption bands to identify are:

-

A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

-

A strong, sharp C=O (carbonyl) stretch at ~1690-1710 cm⁻¹.

-

A C=C (alkene) stretch at ~1630-1640 cm⁻¹.[8]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[8] For this compound, the electron ionization (EI) mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 100, corresponding to the molecular formula C₅H₈O₂.[1][8]

Polymerization and Advanced Applications in Drug Delivery

The primary utility of this compound in research and development lies in its function as a monomer for creating "smart" polymers.[6][9] Its homopolymer, poly(this compound) or PEAA, is a well-studied, pH-responsive polyelectrolyte.[10]

This pH-responsive behavior is driven by the protonation state of the carboxylic acid side chains. At a pH below its pKa (~6.5), the carboxyl groups are protonated (-COOH), rendering the polymer hydrophobic. This causes the polymer chain to collapse into a compact, globular conformation. As the pH is raised above the pKa, the carboxyl groups deprotonate to form carboxylates (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains forces the polymer to undergo a conformational transition to an extended, hydrophilic state.[10]

This distinct pH-triggered conformational change is harnessed in advanced drug delivery systems. For instance, PEAA can be used to coat or incorporate into liposomes or nanoparticles.[10] In the neutral pH of the bloodstream (pH ~7.4), the polymer is in its extended, hydrophilic state. However, upon reaching the slightly acidic microenvironment of a tumor or after being taken up by a cell into an endosome (where pH drops to 5.0-6.5), the polymer collapses. This hydrophobic transition can physically disrupt the lipid bilayer of the carrier, triggering the rapid and targeted release of an encapsulated therapeutic agent.[10][11]

Caption: pH-responsive drug release from a liposome coated with Poly(2-EAA).

Conclusion

This compound, with a precise molecular weight of 100.12 g/mol , is far more than a simple chemical building block.[1] Its value is realized through its polymerization into functional macromolecules that can respond to environmental stimuli. The straightforward and reliable synthesis, coupled with clear analytical signatures, makes it an accessible yet powerful tool for researchers. Its most compelling application is in the field of drug delivery, where polymers derived from it are being engineered to create sophisticated, targeted therapies that release their payload in response to the specific pH of diseased tissues.[10] This capacity ensures that this compound will remain a molecule of high interest in the ongoing development of advanced materials and therapeutics.

References

- 1. This compound | C5H8O2 | CID 19166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 CAS#: 3586-58-1 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. chemical-label.com [chemical-label.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. lehigh.edu [lehigh.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Development of pH sensitive 2-(diisopropylamino)ethyl methacrylate based nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 2-Ethylacrylic Acid

Abstract

This compound (EAA) is an α,β-unsaturated monocarboxylic acid of significant interest in polymer chemistry and organic synthesis. As a derivative of acrylic acid, it serves as a versatile monomer for the creation of specialty polymers and as a key intermediate in the synthesis of complex molecules and pharmaceuticals.[1][2] Its unique structure, featuring an ethyl group at the alpha position, imparts distinct properties to its polymers, notably in terms of solubility, thermal stability, and pH-responsiveness. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical structure, physicochemical properties, spectroscopic profile, synthesis methodologies, reactivity, and key applications for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Structure

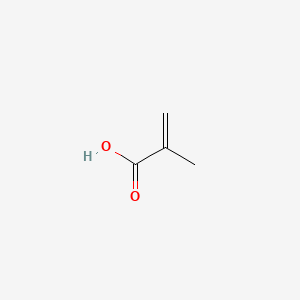

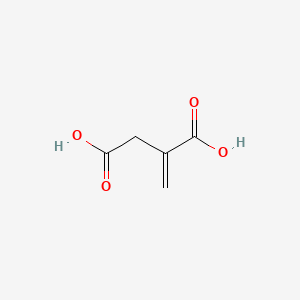

This compound is structurally defined as acrylic acid with an ethyl group substituting the hydrogen at the α-carbon (position 2).[2][3][4][5] This substitution is critical to its chemical behavior, influencing both its reactivity as a monomer and the properties of the resulting polymers.

Key Identifiers:

Caption: Chemical structure of this compound (C₅H₈O₂).

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application. It is a corrosive solid or liquid with a characteristic acrid odor.[4][7]

| Property | Value | Source(s) |

| Appearance | Solid or colorless liquid | [2][4] |

| Molecular Weight | 100.12 g/mol | [1][2][6] |

| Melting Point | -16 °C | [3][4] |

| Boiling Point | 176 - 185 °C | [1][3][4][5][6] |

| Density | ~0.986 g/mL at 25 °C | [3][5][6] |

| Flash Point | 83.3 °C (181.9 °F) - closed cup | [4][6] |

| Refractive Index (n20/D) | ~1.437 | [3][4][5][6] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The key structural features—the carboxylic acid, the terminal vinyl group, and the ethyl substituent—give rise to a distinct spectroscopic fingerprint.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the vinylic protons (appearing as distinct singlets or narrow multiplets), the quartet and triplet of the ethyl group, and a broad singlet for the acidic proton of the carboxyl group.[2]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct peaks for the carbonyl carbon, the two sp² carbons of the double bond, and the two sp³ carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid (~1700 cm⁻¹) and a very broad O-H stretching band (~2500-3300 cm⁻¹). A peak corresponding to the C=C double bond stretch is also present (~1630 cm⁻¹).[8]

-

Mass Spectrometry (MS): Mass spectral analysis can confirm the molecular weight of the compound.[2]

| Spectroscopy Type | Key Signals / Features |

| ¹H NMR | Vinylic protons (~5.2-5.6 ppm), Ethyl quartet (~2.2 ppm), Ethyl triplet (~1.0 ppm), Carboxylic acid proton (broad, variable) |

| IR | C=O stretch (~1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), C=C stretch (~1630 cm⁻¹) |

| MS (GC-MS, LC-MS) | Molecular ion peak corresponding to the molecular weight (100.12 g/mol ) |

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its availability in research and industry. A prevalent and efficient laboratory-scale method involves the selective oxidation of 2-ethylacrolein. This transformation preserves the α,β-unsaturation while converting the aldehyde to a carboxylic acid.[1]

Reaction Pathway: Oxidation of 2-Ethylacrolein

The oxidation is effectively catalyzed by selenium dioxide (SeO₂) with hydrogen peroxide (H₂O₂) acting as the terminal oxidant. The catalyst forms a peroxyseleninic acid intermediate which selectively oxidizes the aldehyde.[1]

Caption: Oxidation of 2-ethylacrolein to this compound.

Experimental Protocol: Synthesis via Oxidation

This protocol details the synthesis of this compound from 2-ethylacrolein, adapted from established methodologies.[1]

A. Materials & Reagents:

-

2-Ethylacrolein (C₅H₈O)

-

Selenium Dioxide (SeO₂)

-

Hydrogen Peroxide (H₂O₂), 90%

-

tert-Butanol (solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Appropriate deuterated solvent for NMR analysis

-

TLC plates (silica gel)

B. Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Standard glassware for work-up and purification

C. Step-by-Step Procedure:

-

Catalyst Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve selenium dioxide (1.11 g, 10 mmol) in tert-butanol (200 mL).

-

Reactant Addition: To this solution, add 2-ethylacrolein (8.41 g, 100 mmol).

-

Oxidant Addition: Cool the reaction mixture in an ice bath. Slowly add 90% hydrogen peroxide (4.17 mL, 150 mmol) dropwise via the dropping funnel over 30 minutes. Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions or thermal runaway, ensuring the internal temperature remains below 20 °C.[1]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[1] Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[1]

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Polymerization

The reactivity of this compound is dominated by two key features: the α,β-unsaturated carbonyl system and the carboxylic acid functional group.

-

Polymerization: Like other acrylic monomers, this compound readily undergoes polymerization, typically via a free-radical mechanism.[9] This process can be initiated by heat, light, or chemical initiators (e.g., peroxides).[9][10] The resulting polymer is poly(this compound) or PEAA. To prevent premature polymerization during storage, commercial preparations are stabilized with inhibitors such as butylated hydroxytoluene (BHT).[6]

-

Other Reactions: The double bond can participate in addition reactions, and the carboxylic acid group can undergo typical reactions such as esterification.

Mechanism: Free-Radical Polymerization

The polymerization of EAA follows the classic three-stage free-radical mechanism.

-

Initiation: A radical initiator (I•) attacks the double bond of an EAA monomer, creating a new monomer radical.[11]

-

Propagation: The monomer radical adds to another EAA monomer, extending the polymer chain and regenerating the radical at the chain end. This step repeats to build the macromolecule.[11]

-

Termination: The growth of two polymer chains is terminated, typically by combination or disproportionation, resulting in a stable polymer chain.[11]

Caption: General mechanism of free-radical polymerization.

Applications in Research and Drug Development

This compound and its polymer, PEAA, have found niche but important applications, particularly where pH-responsiveness is desired.

-

Specialty Polymers: EAA is used as a comonomer to modify the properties of various polymers, including resins, adhesives, and coatings.[1][12] The ethyl group provides increased hydrophobicity compared to poly(acrylic acid).

-

Drug Delivery Systems: Poly(this compound) (PEAA) exhibits a sharp, pH-dependent conformational transition.[13] In aqueous solutions, it changes from an extended coil at neutral or basic pH to a compact globule upon mild acidification. This property is exploited in drug delivery. PEAA can be incorporated into liposomes; as the local pH drops (e.g., in endosomal compartments or tumor microenvironments), the polymer collapses, destabilizing the lipid bilayer and triggering the release of encapsulated drugs.[13] This makes PEAA a valuable tool for creating environmentally sensitive drug carriers.[13]

Safety and Toxicology

This compound is classified as a corrosive and hazardous chemical. Strict adherence to safety protocols is mandatory.

-

GHS Classification: The compound is classified under GHS as causing severe skin burns and eye damage (H314).[2][4][6]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[1] Personal Protective Equipment (PPE) is required, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. Ensure the container is tightly sealed. The presence of a polymerization inhibitor is critical for safe storage.[6]

-

First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek medical help.[2]

Conclusion

This compound is a functionally rich monomer that bridges fundamental organic chemistry with advanced materials science. Its unique α-ethyl substitution provides a powerful lever for tuning polymer properties, leading to innovative applications, most notably in the field of pH-responsive drug delivery systems. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and developers aiming to harness its potential in creating next-generation polymers and smart materials.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H8O2 | CID 19166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 CAS#: 3586-58-1 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound 98 | 3586-58-1 [chemicalbook.com]

- 6. This compound BHT 150ppm inhibitor, 98 3586-58-1 [sigmaaldrich.com]

- 7. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. The Main Uses of Acrylic Acid - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 13. researchgate.net [researchgate.net]

2-Ethylacrylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Ethylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of acrylic acid, is an alpha,beta-unsaturated monocarboxylic acid that serves as a critical building block in chemical synthesis.[1][2][] Its unique structure, featuring both a carboxylic acid functional group and a reactive carbon-carbon double bond, makes it a valuable monomer for creating specialty polymers and a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.[4] An understanding of its physical and chemical properties is paramount for its effective and safe use in research and development, particularly in fields like polymer science and drug delivery, where its polymer, poly(this compound), has shown pH-responsive behavior.[5]

This guide provides a comprehensive overview of the core physical properties, chemical characteristics, safety protocols, and analytical methodologies for this compound, designed to equip researchers and drug development professionals with the technical knowledge required for its application.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This compound is known by several synonyms, and its identity is definitively established by its CAS Registry Number.

Synonyms: 2-Ethylpropenoic acid, 2-Methylenebutanoic acid, 2-Methylenebutyric acid. IUPAC Name: 2-methylidenebutanoic acid.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 3586-58-1 | [2] |

| Molecular Formula | C₅H₈O₂ | [1][2][6] |

| Molecular Weight | 100.12 g/mol | [1][2][6] |

| InChI | 1S/C5H8O2/c1-3-4(2)5(6)7/h2-3H2,1H3,(H,6,7) | [1] |

| InChIKey | WROUWQQRXUBECT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCC(=C)C(=O)O | |

Core Physical and Chemical Properties

The physical properties of this compound dictate its behavior under various experimental conditions, influencing everything from reaction setup to purification strategies. These properties are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Solid / Liquid | [1][2][6] |

| Melting Point | -16 °C | [2][6] |

| Boiling Point | 176 - 185 °C | [2][4][6] |

| Density | 0.986 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.437 | [2] |

| Flash Point | 83.3 °C (181.9 °F) - closed cup | |

As an alpha,beta-unsaturated monocarboxylic acid, this compound's chemistry is dominated by the reactivity of its carboxyl group and its carbon-carbon double bond.[1][2] It is functionally related to acrylic acid.[1][] Its ability to act as a monomer is one of its most significant chemical attributes, readily undergoing polymerization to form poly(this compound).[4] This reactivity also necessitates the use of inhibitors, such as Butylated hydroxytoluene (BHT), during storage to prevent spontaneous polymerization.

Safety, Handling, and Storage

Due to its corrosive nature, proper handling of this compound is crucial to ensure laboratory safety. The compound is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage.[1][7]

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | [1] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [1][7] |

| Storage Class | 8A - Combustible corrosive hazardous materials | |

Recommended Handling Protocol:

-

Always handle this compound inside a certified chemical fume hood.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield to protect against splashes.[4]

-

Ensure an eyewash station and safety shower are readily accessible.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

-

The presence of an inhibitor (e.g., 150 ppm BHT) is standard for commercial preparations to ensure stability.

Experimental Protocol: Characterization by Titration

Determining the purity and acidity constant (pKa) of a carboxylic acid is a fundamental characterization step. Potentiometric titration is a reliable method for this purpose.

Objective: To determine the purity and apparent pKa of a this compound sample using potentiometric titration with a standardized strong base.

Causality and Principle: This protocol leverages the classic acid-base neutralization reaction. A weak acid (this compound) is titrated with a strong base (NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The resulting titration curve has two key features:

-

The Equivalence Point: A sharp inflection in the curve where the moles of base added are equal to the initial moles of acid. This point is used to calculate the concentration and thus the purity of the acid.

-

The Half-Equivalence Point: The point where exactly half of the acid has been neutralized. At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa of the acid.

Materials and Reagents:

-

This compound sample

-

Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Hydrogen Phthalate (KHP), primary standard

-

Deionized, CO₂-free water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Class A 50 mL burette

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology:

-

Standardization of NaOH Titrant:

-

Accurately weigh ~0.4 g of dried KHP into an Erlenmeyer flask.

-

Dissolve in ~50 mL of CO₂-free deionized water.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with the ~0.1 M NaOH solution until a faint, persistent pink color is observed.

-

Record the volume of NaOH used and calculate its exact molarity. Repeat for a total of three trials.

-

-

Titration of this compound:

-

Accurately weigh ~0.2 g of this compound into a 250 mL beaker.

-

Add ~100 mL of CO₂-free deionized water and a magnetic stir bar.

-

Place the beaker on a magnetic stirrer and allow the acid to dissolve completely.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.

-

Record the initial pH.

-

Begin adding the standardized NaOH titrant from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL) to obtain a detailed curve in this region.

-

Continue adding titrant well past the equivalence point until the pH curve flattens out again.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (V_eq) from the point of maximum slope on the curve. This can be found visually or by calculating the first or second derivative of the curve.

-

Calculate the purity of the this compound sample.

-

Locate the half-equivalence point volume (V_eq / 2) on the x-axis.

-

The pH of the solution at the half-equivalence point is the apparent pKa of this compound.

-

Workflow Diagram: Potentiometric Titration

Caption: Workflow for purity and pKa determination via titration.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the molecular structure of this compound. Based on its functional groups, the following spectral characteristics are expected.[8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-COOH: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton.

-

=CH₂ (Vinyl protons): Two distinct signals in the vinyl region (~5.5-6.5 ppm), appearing as singlets or narrow multiplets, representing the two non-equivalent protons on the double bond.

-

-CH₂- (Ethyl group): A quartet around ~2.2-2.5 ppm, split by the adjacent methyl group.

-

-CH₃ (Ethyl group): A triplet around ~1.0-1.2 ppm, split by the adjacent methylene group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

C=O (Carbonyl): A signal in the range of ~170-180 ppm.

-

=C< (Quaternary vinyl carbon): A signal around ~140-145 ppm.

-

=CH₂ (Methylene vinyl carbon): A signal around ~125-130 ppm.

-

-CH₂- (Ethyl group): A signal around ~20-25 ppm.

-

-CH₃ (Ethyl group): A signal around ~12-15 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm⁻¹.

-

C=O stretch (Carbonyl): A strong, sharp absorption band around ~1700-1725 cm⁻¹.

-

C=C stretch (Alkene): An absorption band around ~1630-1650 cm⁻¹.

-

C-H stretch (sp²): A signal just above 3000 cm⁻¹.

-

C-H stretch (sp³): Signals just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 100).

-

Fragmentation: Common fragmentation patterns would include the loss of the ethyl group (-29) to give a peak at m/z = 71, and the loss of the carboxyl group (-45) to give a peak at m/z = 55.

-

References

- 1. This compound | C5H8O2 | CID 19166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 CAS#: 3586-58-1 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. chemical-label.com [chemical-label.com]

- 8. lehigh.edu [lehigh.edu]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Ethylacrylic Acid

Introduction: The Structural Elucidation of a Key Monomer

2-Ethylacrylic acid (2-EAA), systematically known as 2-methylenebutanoic acid, is an α,β-unsaturated monocarboxylic acid with the chemical formula C₅H₈O₂.[1][2] As a derivative of acrylic acid, it serves as a valuable monomer in polymer synthesis and a metabolite in various biological systems. The precise characterization of its molecular structure is paramount for understanding its reactivity, polymerization kinetics, and metabolic fate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of 2-EAA in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of how to acquire and interpret NMR data for this and structurally related compounds. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a self-validating approach to structural confirmation.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for accurate spectral assignment. The following diagram illustrates the structure of this compound with the IUPAC-recommended numbering for carbon atoms and a logical lettering system for the distinct proton environments.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to exhibit five distinct signals, each corresponding to a unique chemical environment for the protons. The analysis integrates predicted data with available experimental findings to provide a robust interpretation.

Predicted and Experimental ¹H NMR Data

The following table summarizes the predicted ¹H NMR data in CDCl₃ and compares it with experimental data obtained in H₂O.[1] It is important to note that chemical shifts are sensitive to the solvent environment, which accounts for the variations between the predicted and experimental values.

| Protons | Predicted δ (ppm) in CDCl₃ | Multiplicity | Integration | Predicted Coupling Constants (J) in Hz | Experimental δ (ppm) in H₂O[1] |

| H-a, H-b (Vinyl) | 6.27, 5.86 | s, s | 1H, 1H | - | 5.57, 5.24 |

| H-c, H-d (Methylene) | 2.27 | q | 2H | ³J = 7.5 Hz | 2.24 |

| H-e, H-f, H-g (Methyl) | 1.10 | t | 3H | ³J = 7.5 Hz | 1.00 |

| -COOH | ~12.0 | br s | 1H | - | Not reported |

Detailed Signal Assignments and Interpretation

-

Carboxylic Acid Proton (-COOH): This proton is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature. It is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm.[3] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent. This signal is often not observed in H₂O or D₂O due to rapid exchange with the solvent protons/deuterons.

-

Vinyl Protons (H-a and H-b): These two protons are attached to the same carbon (C3) of the double bond, making them diastereotopic. They are in different chemical environments relative to the carboxylic acid and ethyl groups.

-

Deshielding: Their attachment to an sp² hybridized carbon, which is part of an electron-withdrawing α,β-unsaturated carbonyl system, causes them to be significantly deshielded and resonate downfield.

-

Splitting: In a simplified first-order analysis, these protons are not coupled to any adjacent protons, so they are predicted to appear as two distinct singlets. However, a small geminal coupling (²J) of a few Hertz might be observable at high resolution. The predicted chemical shifts are 6.27 and 5.86 ppm. The experimental values in water are 5.57 and 5.24 ppm.[1] The difference can be attributed to solvent effects.

-

-

Methylene Protons (H-c and H-d): These protons are on the carbon (C4) adjacent to the double bond.

-

Chemical Shift: They are in an allylic position, which results in a moderate downfield shift. The prediction places this signal at 2.27 ppm, which aligns well with the experimental value of 2.24 ppm.[1]

-

Splitting: These two protons are coupled to the three equivalent protons of the adjacent methyl group (C5). According to the n+1 rule, their signal will be split into a quartet (3+1=4 lines). The predicted coupling constant is a ³J coupling of 7.5 Hz.

-

-

Methyl Protons (H-e, H-f, and H-g): These three protons of the terminal methyl group (C5) are in the most shielded environment.

-

Chemical Shift: Being part of a saturated alkyl chain and furthest from the electron-withdrawing groups, they resonate at the highest field (most upfield). The predicted shift is 1.10 ppm, consistent with the experimental value of 1.00 ppm.[1]

-

Splitting: These protons are coupled to the two adjacent methylene protons (C4). The n+1 rule predicts their signal will be a triplet (2+1=3 lines), with the same ³J coupling constant of 7.5 Hz as the methylene quartet.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data

The following table presents the predicted chemical shifts for each carbon atom in CDCl₃.

| Carbon | Predicted δ (ppm) in CDCl₃ | Carbon Type |

| C1 (-COOH) | 172.9 | Carbonyl |

| C2 (=C<) | 141.6 | Alkene (quaternary) |

| C3 (=CH₂) | 127.5 | Alkene (methylene) |

| C4 (-CH₂-) | 24.9 | Alkyl (methylene) |

| C5 (-CH₃) | 12.8 | Alkyl (methyl) |

Detailed Signal Assignments and Interpretation

-

Carbonyl Carbon (C1): The carbon of the carboxylic acid group is the most deshielded due to the direct attachment of two highly electronegative oxygen atoms. It is predicted to resonate at 172.9 ppm, which falls within the typical range of 165-185 ppm for α,β-unsaturated carboxylic acids.

-

Alkene Carbons (C2 and C3): The two sp² hybridized carbons of the double bond are found in the intermediate region of the spectrum.

-

C2: This is a quaternary carbon (no attached protons) and is part of the conjugated system. Its predicted chemical shift is 141.6 ppm.

-

C3: This is a methylene carbon (=CH₂) and is also part of the conjugated system. It is predicted to resonate at a slightly higher field of 127.5 ppm. The polarization of the π-system due to the electron-withdrawing carbonyl group results in C3 having a higher electron density than C2, leading to its upfield shift relative to C2.

-

-

Alkyl Carbons (C4 and C5): The sp³ hybridized carbons of the ethyl group are the most shielded and appear at the highest field.

-

C4: The methylene carbon is predicted to be at 24.9 ppm.

-

C5: The terminal methyl carbon is the most shielded carbon in the molecule, with a predicted chemical shift of 12.8 ppm.

-

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg45' on Bruker instruments) is typically used.

-

Spectral Width: Set to approximately 15 ppm to encompass all expected proton signals.

-

Acquisition Time: A typical value is 2-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative analysis.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set to approximately 220 ppm to cover the full range of carbon chemical shifts.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Workflow and Data Analysis Visualization

The following diagram outlines the logical workflow for the NMR spectral analysis of this compound.

Caption: Workflow for NMR spectral analysis of this compound.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, integrating predicted data with established principles of chemical shifts and coupling constants, provides an unambiguous structural confirmation of this compound. The downfield signals of the carboxylic acid and vinyl protons, coupled with the characteristic quartet-triplet pattern of the ethyl group, create a unique spectral fingerprint. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring the scientific integrity of their work in polymer chemistry, materials science, and metabolic research.

References

FTIR Characterization of 2-Ethylacrylic Acid: From First Principles to Practical Application

An In-Depth Technical Guide

Foreword: The Analytical Imperative

In the landscape of pharmaceutical development and materials science, the precise characterization of monomeric building blocks is not merely a procedural step but the very foundation of quality and innovation. 2-Ethylacrylic acid (2-EAA), an α,β-unsaturated monocarboxylic acid, serves as a critical component in the synthesis of various polymers and functional materials.[1] Its unique combination of a carboxylic acid moiety, a vinyl group, and an ethyl substituent dictates its reactivity, polymerization kinetics, and the ultimate properties of the resulting polymer. Understanding its molecular structure and purity is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides a comprehensive exploration of the FTIR characterization of 2-EAA, grounded in vibrational theory and validated by practical, field-proven protocols.

The Vibrational Signature of this compound

The FTIR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation, which excites vibrations of specific chemical bonds. For 2-EAA, the spectrum is a rich tapestry woven from the distinct vibrational modes of its constituent functional groups. The interpretation of this spectrum allows for unambiguous identification and assessment of the material's chemical integrity.

The Carboxylic Acid Motif: A Tale of Hydrogen Bonding

The most dominant features in the 2-EAA spectrum arise from the carboxylic acid group (-COOH). Unlike isolated functional groups, carboxylic acids in the condensed phase typically exist as hydrogen-bonded dimers. This intermolecular interaction profoundly influences the vibrational frequencies, particularly of the O-H and C=O bonds.

-

O-H Stretching Vibration (ν O-H): The hallmark of a carboxylic acid is an exceptionally broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[2][3][4] This broadening is a direct consequence of the strong hydrogen bonding between two 2-EAA molecules, creating a continuum of vibrational energy states.[3] This band is often so wide that it overlaps with the C-H stretching region, creating a "messy" but highly characteristic absorption pattern.[2]

-

Carbonyl Stretching Vibration (ν C=O): An intense, sharp peak is observed between 1760 cm⁻¹ and 1690 cm⁻¹.[2] For dimeric, α,β-unsaturated acids like 2-EAA, this peak typically appears around 1710-1700 cm⁻¹.[4] The conjugation of the carbonyl group with the adjacent C=C double bond slightly lowers the frequency compared to a saturated carboxylic acid due to delocalization of pi-electron density, which weakens the C=O bond.[3][5]

-

C-O Stretching and O-H Bending: The spectrum also features a C-O stretching vibration, typically found in the 1320-1210 cm⁻¹ region, which is often coupled with in-plane O-H bending.[2] Additionally, a broad absorption corresponding to the out-of-plane O-H bend of the hydrogen-bonded dimer can often be seen centered around 920 cm⁻¹.[2]

The Alkene and Alkyl Groups: Probing the Backbone

The vinyl (C=CH₂) and ethyl (-CH₂CH₃) groups contribute their own characteristic absorptions, which are critical for confirming the complete structure.

-

C=C Stretching Vibration (ν C=C): The carbon-carbon double bond of the acrylate moiety gives rise to a stretching vibration that is typically observed in the 1640-1630 cm⁻¹ region.[6][7] This peak is of moderate intensity and its presence is a key indicator of the unpolymerized monomer. During polymerization, the intensity of this peak diminishes, a phenomenon routinely used to monitor the reaction kinetics.[6][7]

-

C-H Stretching Vibrations (ν C-H): Multiple peaks appear in the 3100-2850 cm⁻¹ range. The absorptions just above 3000 cm⁻¹ are attributable to the stretching of the sp²-hybridized C-H bonds of the vinyl group (=CH₂). The stronger, more intense peaks just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) arise from the sp³-hybridized C-H bonds of the ethyl group (-CH₂CH₃).[8]

-

C-H Bending Vibrations (δ C-H): The fingerprint region (below 1500 cm⁻¹) contains a wealth of information from C-H bending (scissoring, wagging, twisting, and rocking) vibrations of the methylene (-CH₂) and methyl (-CH₃) groups. For instance, characteristic scissoring deformations for the ethyl group are expected around 1465 cm⁻¹ and 1380 cm⁻¹.[2]

The following diagram illustrates the molecular structure of this compound and the primary vibrational modes detected by FTIR.

Caption: Key vibrational modes of the this compound molecule.

Quantitative Summary of Vibrational Bands

For ease of reference, the principal infrared absorption bands for this compound are summarized below. Note that exact positions can vary slightly based on the sampling method and physical state.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity / Shape |

| 3300 - 2500 | ν(O-H) stretch | Carboxylic Acid | Strong, Very Broad |

| 2980 - 2940 | νₐₛ(C-H) stretch | -CH₃ (Ethyl) | Medium to Strong |

| 2940 - 2870 | νₛ(C-H) stretch | -CH₂- (Ethyl) | Medium |

| 1710 - 1690 | ν(C=O) stretch | Carboxylic Acid | Very Strong, Sharp |

| 1640 - 1630 | ν(C=C) stretch | Alkene (Vinyl) | Medium, Sharp |

| ~1465 | δ(C-H) bend (scissoring) | -CH₂- (Ethyl) | Medium |

| ~1420 | δ(O-H) in-plane bend | Carboxylic Acid | Medium, Broad |

| ~1380 | δ(C-H) bend (umbrella) | -CH₃ (Ethyl) | Medium |

| 1320 - 1210 | ν(C-O) stretch | Carboxylic Acid | Strong |

| ~920 | δ(O-H) out-of-plane bend | Carboxylic Acid Dimer | Medium, Broad |

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid like 2-EAA due to its simplicity, speed, and minimal sample preparation. The following protocol ensures the acquisition of a high-quality, reproducible spectrum.

Instrumentation and Materials

-

FTIR Spectrometer equipped with a single-bounce diamond or zinc selenide (ZnSe) ATR accessory.

-

This compound sample.

-

Anhydrous isopropanol or acetone for cleaning.

-

Lint-free laboratory wipes.

-

Personal Protective Equipment (PPE): Safety glasses, gloves.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

-

ATR Crystal Cleaning:

-

Rationale: Any residue on the ATR crystal from previous analyses will appear in the sample spectrum, leading to erroneous results. A pristine surface is non-negotiable.

-

Procedure: Moisten a lint-free wipe with isopropanol. Gently wipe the surface of the ATR crystal. Repeat with a second clean, dry wipe to ensure the solvent has fully evaporated.

-

-

Background Spectrum Acquisition:

-

Rationale: This critical step measures the ambient atmosphere (CO₂, H₂O vapor) and the instrument's intrinsic response.[9] This spectrum is then mathematically subtracted from the sample spectrum to provide data only from the sample itself.

-

Procedure: With the clean, empty ATR accessory in place, initiate the "Collect Background" command in the instrument software. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Rationale: Proper contact between the sample and the ATR crystal is essential for a strong, high-quality signal.

-

Procedure: Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Rationale: This is the primary data collection step. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

-

Procedure: Initiate the "Collect Sample" command. Use the same acquisition parameters (e.g., 32 scans, 4 cm⁻¹ resolution) as the background scan for proper spectral subtraction.

-

-

Post-Analysis Cleaning:

-

Rationale: Prevents cross-contamination and ensures the instrument is ready for the next user.

-

Procedure: Carefully wipe the 2-EAA from the crystal using a dry, lint-free wipe. Follow with the isopropanol cleaning procedure described in Step 2. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.

-

Data Interpretation and Quality Control

-

Purity Assessment: The absence of unexpected peaks is the first indicator of purity. Look for sharp carbonyl peaks around 1740 cm⁻¹, which could indicate ester impurities.[10] Significant broadness in the 3500-3300 cm⁻¹ region, beyond the typical carboxylic acid band, might suggest the presence of water or alcohol impurities.

-

Polymerization Check: The most direct application is to check for unintended polymerization. The presence of poly(this compound) will be indicated by a significant broadening of all spectral features and a marked decrease or complete absence of the characteristic ν(C=C) peak at ~1635 cm⁻¹ and the sharp =C-H peaks.[6][8]

-

ATR Artifacts: Be aware that ATR spectra can sometimes show slight peak shifts (a few cm⁻¹) to lower wavenumbers compared to transmission spectra. The depth of penetration of the IR beam is wavelength-dependent, which can also subtly alter the relative intensities of peaks across the spectrum. For most identification purposes, these effects are minor.

Conclusion

FTIR spectroscopy provides a powerful and definitive method for the characterization of this compound. By understanding the origins of its key vibrational bands—from the hydrogen-bonded carboxylic acid to the vinyl and ethyl groups—a researcher can rapidly verify the identity, assess the purity, and detect potential degradation or polymerization of the material. The ATR-FTIR protocol detailed herein offers a robust, self-validating system for acquiring high-quality data, empowering scientists and drug development professionals to proceed with confidence in their materials.

References

- 1. This compound | C5H8O2 | CID 19166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. azom.com [azom.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

An In-depth Technical Guide to the Thermal Properties of 2-Ethylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylacrylic acid (2-EAA), also known as 2-methylenebutanoic acid, is an alpha,beta-unsaturated monocarboxylic acid with the chemical formula C5H8O2.[1] Its structure, featuring both a carboxylic acid group and a vinyl group, makes it a valuable monomer for the synthesis of a variety of polymers with applications in adhesives, coatings, and drug delivery systems.[2] Understanding the thermal properties of 2-EAA is paramount for its safe handling, storage, and polymerization, as well as for the characterization of the resulting polymers. This guide provides a comprehensive overview of the thermal behavior of this compound, including its key thermal transitions, decomposition characteristics, and the experimental methodologies used to determine these properties.

Physicochemical and Thermal Properties

A summary of the known physicochemical and thermal properties of this compound is presented in Table 1. These values are critical for designing experimental processes and for ensuring safe operating conditions.

Table 1: Physicochemical and Thermal Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H8O2 | [1] |

| Molecular Weight | 100.12 g/mol | |

| Melting Point | -16 °C | ChemBK |

| Boiling Point | 176 °C (lit.) | |

| Density | 0.986 g/mL at 25 °C (lit.) | |

| Flash Point | 83.3 °C (closed cup) | |

| Refractive Index | n20/D 1.437 (lit.) |

Thermal Stability and Decomposition

The thermal stability of this compound is a critical consideration, particularly given its propensity to polymerize. Like other acrylic monomers, 2-EAA can undergo spontaneous polymerization upon exposure to heat, light, or contaminants.[3][4] To prevent unintended polymerization, commercial preparations of this compound are typically stabilized with inhibitors, such as butylated hydroxytoluene (BHT).[5]

Heat of Polymerization

The polymerization of this compound is an exothermic process, releasing a significant amount of heat. The heat of polymerization is a crucial parameter for reactor design and for implementing appropriate safety measures to prevent runaway reactions. While the specific heat of polymerization for 2-EAA has not been found in the searched literature, values for similar acrylic acid derivatives typically fall in the range of 13 to 19 kcal/mol. For acrylic acid itself, a reaction enthalpy of 66.4 ± 4.8 kJ/mol has been reported for polymerization in isopropanol. Given the structural similarities, the heat of polymerization for this compound is expected to be within a comparable range.

Experimental Analysis of Thermal Properties

The thermal properties of this compound can be accurately determined using various analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and glass transitions. It measures the difference in heat flow between a sample and a reference as a function of temperature.

This protocol is based on the principles outlined in ASTM D3418 and ISO 11357 standards.[7]

-

Sample Preparation:

-

Carefully weigh 5-10 mg of this compound (stabilized with an inhibitor such as BHT) into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization of the sample during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for example, -50°C.

-

Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its boiling point, for instance, 200°C.

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating scan under the same conditions to observe the thermal history of the sample.

-

-

Data Analysis:

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting event.

-

The enthalpy of fusion (ΔHm) can be calculated by integrating the area of the melting peak.

-

Any exothermic events observed could indicate the onset of polymerization.

-

While a specific DSC thermogram for this compound is not available in the provided search results, a hypothetical thermogram would be expected to show a distinct endothermic peak corresponding to its melting point at approximately -16°C. Depending on the purity and the presence of any oligomers, the peak shape may vary. An exothermic event at higher temperatures would be indicative of polymerization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

This protocol is based on the principles outlined in the ASTM E1131 standard.[2]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a TGA sample pan (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature, for example, 600°C, at a constant heating rate (e.g., 10°C/min or 20°C/min).

-

-

Data Analysis:

-

The TGA curve will show the percentage of weight loss as a function of temperature.

-

The onset of decomposition is the temperature at which significant weight loss begins.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

-

A TGA curve for this compound would be expected to show initial stability up to a certain temperature, followed by a significant weight loss corresponding to its boiling point and subsequent decomposition. The decomposition may occur in single or multiple steps, which would be indicated by the shape of the TGA and DTG curves. For acrylic acid, the thermal decomposition process is reported to occur between 200-450°C, with a maximum decomposition rate at 400°C. A similar range, likely influenced by the ethyl group, could be expected for 2-EAA.

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental procedures, the following diagrams illustrate the workflows for DSC and TGA analysis.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of this compound.

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Safety Considerations for Thermal Analysis

Due to its corrosive nature and potential for hazardous polymerization, strict safety protocols must be followed when conducting thermal analysis of this compound.

-

Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage.[1] Always handle the material in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Polymerization: Uncontrolled polymerization can be rapid and highly exothermic, leading to a dangerous increase in temperature and pressure in a closed system like a DSC pan.

-

Always use this compound that contains an appropriate inhibitor (e.g., BHT).[5]

-

Avoid exposing the monomer to high temperatures for prolonged periods, other than during the controlled heating of the analysis.

-

Ensure that the sample is free from contaminants that could initiate polymerization.

-

Do not handle the material under an inert atmosphere as the common inhibitor MEHQ requires the presence of oxygen to be effective.[4]

-

-

Heating: Do not use high-intensity heating methods.[4] The controlled, gradual heating in DSC and TGA instruments is generally safe, but it is crucial to be aware of the potential for exothermic events.

Conclusion

This technical guide has provided a detailed overview of the thermal properties of this compound, a monomer of significant interest in polymer and materials science. While some specific experimental data, such as DSC and TGA thermograms, are not yet widely published, this guide has outlined the known thermal characteristics and provided robust, standards-based protocols for their determination. By understanding the melting and boiling points, potential decomposition pathways, and the critical role of inhibitors in maintaining stability, researchers can handle and utilize this compound safely and effectively in their development of novel materials. The experimental workflows and safety precautions detailed herein are intended to serve as a valuable resource for scientists and professionals in the field.

References

- 1. This compound | C5H8O2 | CID 19166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Backbone-degradable poly(acrylic acid)s for scale inhibitors - American Chemical Society [acs.digitellinc.com]

- 3. ICSC 1723 - 2-HYDROXYETHYL ACRYLATE [inchem.org]

- 4. petrochemistry.eu [petrochemistry.eu]

- 5. This compound BHT 150ppm inhibitor, 98 3586-58-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

The Advent of α,β-Unsaturated Carboxylic Acids: A Technical Guide to the Synthesis of 2-Methylenebutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-methylenebutanoic acid, a member of the α,β-unsaturated carboxylic acid family, represents a significant endeavor in organic chemistry, driven by the utility of this structural motif in polymer production and as a key intermediate in the synthesis of complex pharmaceuticals. While a singular, celebrated "discovery" of its synthesis is not prominently documented in the annals of chemical history, its preparation is deeply rooted in the development of foundational reactions for carbon-carbon bond formation and functional group manipulation. This technical guide provides an in-depth exploration of the core synthetic strategies applicable to 2-methylenebutanoic acid, grounded in the historical context of their development and elucidated with modern mechanistic understanding.

I. Historical Perspective: The Dawn of Unsaturated Carbonyl Chemistry

The journey to synthesize molecules like 2-methylenebutanoic acid began with the broader exploration of α,β-unsaturated carbonyl compounds. One of the earliest catalytic carbonylation reactions, the hydroxycarbonylation of acetylene to acrylic acid discovered by Reppe in 1939, marked a pivotal moment in the industrial production of this class of compounds.[1] The synthesis of α,β-unsaturated carboxylic acids has a history spanning over 130 years, with early reports such as Schneegans' synthesis of nonenoic acid in 1885 laying the groundwork for future advancements.[2] These pioneering efforts set the stage for the development of more sophisticated and selective methods.

II. Key Synthetic Methodologies for 2-Methylenebutanoic Acid

The synthesis of 2-methylenebutanoic acid can be approached through several strategic disconnections. The core challenge lies in the introduction of the exocyclic methylene group α to the carboxylic acid functionality. The following sections detail the most pertinent and historically significant methods that can be employed or adapted for this purpose.

The Aldol Condensation and Dehydration Route

A classic and versatile strategy for forming α,β-unsaturated carbonyl compounds is the aldol condensation, followed by dehydration.[3][4] This approach involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl adduct, which is then dehydrated to introduce the double bond.

Conceptual Synthesis of 2-Methylenebutanoic Acid via Aldol Condensation:

A plausible route to 2-methylenebutanoic acid using this strategy would involve the reaction of the enolate of a propanoate ester with formaldehyde, followed by hydrolysis and dehydration.

Reaction Causality: The choice of a propanoate ester provides the necessary carbon backbone. Formaldehyde serves as the one-carbon electrophile to introduce the hydroxymethyl group at the α-position. The subsequent dehydration is thermodynamically driven by the formation of a stable conjugated system.[5]

Experimental Protocol: A Generalized Approach

-

Enolate Formation: A solution of a propanoate ester (e.g., ethyl propanoate) in an aprotic solvent like tetrahydrofuran (THF) is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to generate the corresponding enolate.

-

Aldol Addition: Gaseous formaldehyde, or a suitable equivalent like paraformaldehyde, is introduced to the enolate solution. The reaction is carefully monitored and quenched upon completion.

-

Hydrolysis and Dehydration: The resulting β-hydroxy ester is hydrolyzed to the corresponding carboxylic acid using aqueous acid or base. Subsequent heating, often in the presence of an acid or base catalyst, effects the dehydration to yield 2-methylenebutanoic acid.

Logical Relationship Diagram: Aldol Condensation-Dehydration Pathway

Caption: Aldol condensation route to 2-methylenebutanoic acid.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction, discovered by Georg Wittig in the 1950s, provides a powerful and reliable method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides.[6][7] This reaction is particularly useful for introducing a methylene group.

Application to 2-Methylenebutanoic Acid Synthesis:

A Wittig-based approach would involve the reaction of a phosphonium ylide derived from a haloacetic acid derivative with propanal.

Reaction Causality: The ylide acts as a nucleophilic carbon source that attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[7] Recently, novel Wittig-type reactions using "phosphonium carboxylate ylides" have been developed for the direct synthesis of α,β-unsaturated carboxylic acids from aldehydes and CO2.[8]

Experimental Protocol: A Generalized Wittig Approach

-

Ylide Preparation: A (carboxymethyl)triphenylphosphonium halide is treated with a strong base (e.g., n-butyllithium) in an inert solvent to generate the corresponding ylide.

-

Wittig Reaction: Propanal is added to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

Workup and Purification: The reaction is quenched, and the product is extracted. The triphenylphosphine oxide byproduct is removed, often by crystallization or chromatography, to yield 2-methylenebutanoic acid.

Experimental Workflow: Wittig Reaction Pathway

Caption: Wittig reaction pathway for 2-methylenebutanoic acid synthesis.

The Reformatsky Reaction: An Organozinc Approach

The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[9][10] Subsequent dehydration can then yield the α,β-unsaturated product.

Adaptation for 2-Methylenebutanoic Acid Synthesis:

A Reformatsky-type reaction could be employed by reacting an α-bromoester with propanal, followed by dehydration of the resulting β-hydroxy ester. While the classic Reformatsky reaction yields β-hydroxy esters, modifications can be used to synthesize α-methylene-β-hydroxy esters.[11]